N-(2-benzoylphenyl)-2-chloro-N-methylacetamide N-(2-benzoylphenyl)-2-chloro-N-methylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17983559
InChI: InChI=1S/C16H14ClNO2/c1-18(15(19)11-17)14-10-6-5-9-13(14)16(20)12-7-3-2-4-8-12/h2-10H,11H2,1H3
SMILES:
Molecular Formula: C16H14ClNO2
Molecular Weight: 287.74 g/mol

N-(2-benzoylphenyl)-2-chloro-N-methylacetamide

CAS No.:

Cat. No.: VC17983559

Molecular Formula: C16H14ClNO2

Molecular Weight: 287.74 g/mol

* For research use only. Not for human or veterinary use.

N-(2-benzoylphenyl)-2-chloro-N-methylacetamide -

Specification

Molecular Formula C16H14ClNO2
Molecular Weight 287.74 g/mol
IUPAC Name N-(2-benzoylphenyl)-2-chloro-N-methylacetamide
Standard InChI InChI=1S/C16H14ClNO2/c1-18(15(19)11-17)14-10-6-5-9-13(14)16(20)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Standard InChI Key LMOLQIXBWVLZHN-UHFFFAOYSA-N
Canonical SMILES CN(C1=CC=CC=C1C(=O)C2=CC=CC=C2)C(=O)CCl

Introduction

Chemical Structure and Properties

Molecular Characteristics

N-(2-Benzoylphenyl)-2-chloro-N-methylacetamide belongs to the acetamide family, featuring a benzoylphenyl moiety and a chloro-substituted acetamide chain. Key structural attributes include:

  • Molecular Formula: C₁₆H₁₄ClNO₂

  • Molecular Weight: 287.74 g/mol

  • IUPAC Name: N-(2-benzoylphenyl)-2-chloro-N-methylacetamide

  • SMILES: CN(C1=CC=CC=C1C(=O)C2=CC=CC=C2)C(=O)CCl

The benzoyl group introduces aromaticity and electron-withdrawing effects, while the chloro and methyl substituents influence steric and electronic properties .

Physicochemical Properties

While empirical data for this exact compound is sparse, analogs suggest the following properties:

PropertyValue/Description
Lipophilicity (logP)~2.5 (estimated)
SolubilityLow in water; soluble in DMSO, DMF
Melting PointNot reported
StabilityStable under inert conditions

The chloro group enhances electrophilicity, making the compound reactive toward nucleophiles .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves acylation of 2-aminobenzophenone with chloroacetyl chloride. A base such as triethylamine is used to neutralize HCl formed during the reaction. The process proceeds as follows:

  • Reaction Setup: 2-Aminobenzophenone is dissolved in anhydrous dichloromethane.

  • Acylation: Chloroacetyl chloride is added dropwise at 0°C, followed by triethylamine.

  • Stirring: The mixture is stirred at room temperature for 12–24 hours.

  • Workup: The product is extracted, washed, and purified via column chromatography .

Key Reaction:

2-Aminobenzophenone+ClCH2COClEt3NN-(2-Benzoylphenyl)-2-chloro-N-methylacetamide\text{2-Aminobenzophenone} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-Benzoylphenyl)-2-chloro-N-methylacetamide}

Industrial Production

Continuous flow chemistry is employed for scalable synthesis, ensuring efficient mixing and temperature control. This method reduces reaction times and improves yield compared to batch processes .

Chemical Reactivity

Nucleophilic Substitution

The chloro group undergoes substitution with nucleophiles (e.g., amines, thiols) to form derivatives:

  • With Methylamine:

    N-(2-Benzoylphenyl)-2-chloro-N-methylacetamide+CH3NH2N-(2-Benzoylphenyl)-2-amino-N-methylacetamide\text{N-(2-Benzoylphenyl)-2-chloro-N-methylacetamide} + \text{CH}_3\text{NH}_2 \rightarrow \text{N-(2-Benzoylphenyl)-2-amino-N-methylacetamide}

    Reaction conditions: DMF, 80°C, 6 hours .

Oxidation and Reduction

  • Oxidation: The benzoyl group can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.

  • Reduction: LiAlH₄ reduces the carbonyl to a hydroxyl group, yielding 2-(2-hydroxyphenyl)-N-methylacetamide .

Biological Activity and Applications

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing anti-inflammatory and analgesic agents. Structural analogs (e.g., 2-(2-amino-3-benzoylphenyl)acetamides) exhibit:

  • Anti-inflammatory Activity: Comparable to indomethacin in rodent models.

  • Analgesic Effects: Significant pain reduction in hot-plate tests .

Comparison with Structural Analogs

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide (CAS 6021-21-2)

This dichloro derivative (C₁₆H₁₃Cl₂NO₂) differs by an additional chloro substituent on the phenyl ring, enhancing lipophilicity (logP ~3.0) and altering reactivity .

2-Chloro-N-methylacetamide (CAS 96-30-0)

A simpler analog (C₃H₆ClNO) used in synthesizing antipsychotics like remoxipride. Lacks aromatic groups, reducing steric hindrance .

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